molecular formula C15H14INO2 B2724905 2-ethoxy-N-(4-iodophenyl)benzamide CAS No. 312588-69-5

2-ethoxy-N-(4-iodophenyl)benzamide

Cat. No.: B2724905
CAS No.: 312588-69-5
M. Wt: 367.186
InChI Key: GLYSFJGWZNPKSM-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-iodophenyl)benzamide: is an organic compound with the molecular formula C15H14INO2 . It is characterized by the presence of an ethoxy group attached to the benzene ring and an iodophenyl group attached to the amide nitrogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-iodoaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-ethoxy-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry: 2-ethoxy-N-(4-iodophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-iodophenyl)benzamide depends on its specific application. In pharmacological research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and iodophenyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate its interactions at the molecular level .

Comparison with Similar Compounds

  • 2-ethoxy-N-(4-bromophenyl)benzamide
  • 2-ethoxy-N-(4-chlorophenyl)benzamide
  • 2-ethoxy-N-(4-fluorophenyl)benzamide

Comparison: Compared to its analogs with different halogen substituents (bromine, chlorine, fluorine), 2-ethoxy-N-(4-iodophenyl)benzamide exhibits unique reactivity due to the larger atomic size and lower electronegativity of iodine. This can affect its chemical behavior, such as its reactivity in substitution reactions and its binding interactions in biological systems. The presence of the ethoxy group also contributes to its distinct properties, influencing its solubility and overall chemical profile .

Properties

IUPAC Name

2-ethoxy-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYSFJGWZNPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970945
Record name 2-Ethoxy-N-(4-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5561-41-1
Record name 2-Ethoxy-N-(4-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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